molecular formula C15H23F2N5O2S B10887894 1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10887894
M. Wt: 375.4 g/mol
InChI Key: UETBWCGDNNPMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl, ethyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of difluoromethyl pyrazole derivatives with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, halogenated derivatives.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function. This inhibition can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl and pyrazole groups but differs in the presence of a carboxylic acid group.

    Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl-: Contains similar pyrazole and difluoromethoxy groups but has additional functional groups.

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of difluoromethyl, ethyl, and pyrazole groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H23F2N5O2S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H23F2N5O2S/c1-6-20(9-13-10(3)19-21(7-2)11(13)4)25(23,24)14-8-18-22(12(14)5)15(16)17/h8,15H,6-7,9H2,1-5H3

InChI Key

UETBWCGDNNPMGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CC)S(=O)(=O)C2=C(N(N=C2)C(F)F)C)C

Origin of Product

United States

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